Aminomethylboronic Acid Pinacol Ester Hydrochloride (CAS 298689-75-5): A Technical Guide to Reversible Covalent Inhibitor Design and Synthesis
Aminomethylboronic Acid Pinacol Ester Hydrochloride (CAS 298689-75-5): A Technical Guide to Reversible Covalent Inhibitor Design and Synthesis
Executive Summary
In the modern landscape of targeted therapeutics, the shift from irreversible to reversible covalent inhibitors (RCIs) has revolutionized drug safety and efficacy. At the forefront of this chemical paradigm is Aminomethylboronic acid pinacol ester hydrochloride (CAS: 298689-75-5)[1]. As a Senior Application Scientist, I frequently utilize this critical building block to introduce alpha-aminoboronic acid "warheads" into peptide and small-molecule scaffolds. This whitepaper provides an in-depth mechanistic analysis, physicochemical profiling, and self-validating synthetic protocols for deploying this compound in advanced drug development.
Physicochemical Properties & Chemical Identity
Before initiating any synthetic workflow, it is critical to understand the physical parameters of the building block. The pinacol (pin) ester acts as a robust protecting group, preventing the boronic acid from undergoing premature protodeboronation or forming insoluble boroxine oligomers during storage and early-stage synthesis.
Table 1: Quantitative Chemical Profile
| Property | Value / Specification |
| Chemical Name | Aminomethylboronic acid pinacol ester hydrochloride |
| CAS Number | 298689-75-5[1] |
| Molecular Formula | C₇H₁₆BNO₂ · HCl[1] |
| Molecular Weight | 193.48 g/mol [1] |
| Typical Purity | ≥ 95%[1] |
| MDL Number | MFCD19288890[2] |
| Appearance | White to off-white crystalline powder |
| Storage Conditions | 2-8°C, desiccated under inert atmosphere (Argon/N₂) |
The Mechanistic Paradigm: Reversible Covalent Binding
The therapeutic value of aminomethylboronic acid derivatives lies in the unique electronic structure of the boron atom. Boron possesses an empty p-orbital, rendering it a hard Lewis acid. This allows it to act as an electrophilic warhead that selectively reacts with specific nucleophilic amino acid residues in target proteins, creating a reversible covalent bond[3]. This reversibility is crucial: it provides the prolonged target residence time of a covalent drug while minimizing the permanent off-target toxicity associated with irreversible inhibitors (e.g., Michael acceptors)[4].
Target Interactions: Serine vs. Lysine
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Serine/Threonine Targeting: The boron atom undergoes nucleophilic attack by the hydroxyl oxygen of a catalytic serine, forming a stable but reversible tetrahedral boronate adduct . This is the mechanism utilized by FDA-approved drugs like the beta-lactamase inhibitor [4].
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Lysine Targeting: Recent advancements have demonstrated that boronic acids, when paired with an adjacent carbonyl group, can target catalytic lysine residues. The lysine primary amine condenses with the carbonyl to form an imine, which is subsequently stabilized by a dative N–B bond from the adjacent boronic acid[5].
Figure 1: Mechanistic pathways of boronic acid warheads engaging Serine/Threonine and Lysine residues.
Synthetic Workflows & Experimental Protocols
Integrating Aminomethylboronic acid pinacol ester hydrochloride into a drug scaffold typically requires a two-phase workflow: an amide coupling to attach the warhead to the targeting moiety, followed by the deprotection of the pinacol ester to unmask the active boronic acid.
Figure 2: Standard two-step synthetic workflow for generating active alpha-aminoboronic acid inhibitors.
Protocol 1: HATU-Mediated Amide Coupling
Causality & Rationale: The starting material is an amine hydrochloride salt. A non-nucleophilic base (DIPEA) is required to liberate the free amine. We utilize HATU (a uronium-based coupling agent) because it generates a highly reactive HOAt ester, which is critical for driving the reaction forward against the steric hindrance imposed by the bulky pinacol group adjacent to the amine[3].
Step-by-Step Methodology:
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Activation: Dissolve the target carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.2 M concentration) under an argon atmosphere. Cool the mixture to 0°C.
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Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) dropwise. Stir for 15 minutes to ensure complete formation of the active HOAt ester.
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Coupling: Add Aminomethylboronic acid pinacol ester hydrochloride (1.1 eq) in one portion. Allow the reaction to slowly warm to room temperature and stir for 12 hours[6].
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Workup: Quench with saturated aqueous NaHCO₃. Extract the aqueous layer 3x with Ethyl Acetate (EtOAc). Wash the combined organic layers with 5% LiCl (to remove DMF) and brine, then dry over anhydrous Na₂SO₄.
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Self-Validation (LC-MS): Analyze the crude mixture. The disappearance of the starting material mass ( m/z 158 for the free base [M+H]+ ) and the appearance of the expected product mass validates the coupling[7].
Protocol 2: Oxidative Cleavage of the Pinacol Ester
Causality & Rationale: Traditional acid/base hydrolysis of pinacol esters is notoriously slow and low-yielding due to the extreme thermodynamic stability of the five-membered dioxaborolane ring. Instead, we employ an oxidative cleavage method using Sodium Metaperiodate (NaIO₄). This reagent oxidatively cleaves the diol backbone of the pinacol group into acetone, rapidly liberating the free boronic acid under mild conditions that preserve the newly formed amide bond[8].
Step-by-Step Methodology:
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Solvent System: Dissolve the amide-boronate pinacol ester intermediate (1.0 eq) in a biphasic mixture of THF/H₂O (4:1 v/v).
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Oxidation: Add Sodium Metaperiodate (NaIO₄, 3.0 eq) and Ammonium Acetate (NH₄OAc, 3.0 eq) sequentially at room temperature[8].
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Reaction: Stir vigorously for 4-6 hours. The reaction mixture will become cloudy as the cleavage proceeds.
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Workup: Filter the suspension to remove precipitated sodium iodate salts. Dilute the filtrate with EtOAc and wash with 1N HCl to remove residual salts, followed by brine. Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure.
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Self-Validation (TLC & LC-MS): Perform TLC using a , which specifically turns red/orange in the presence of free boronic acids. LC-MS will confirm success via a mass shift of -82 Da (loss of the C₆H₁₀ pinacol fragment and addition of two protons)[8].
Applications in Advanced Therapeutics
The utilization of Aminomethylboronic acid pinacol ester hydrochloride spans multiple therapeutic areas, summarized below:
Table 2: Reversible Covalent Warhead Applications
| Target Class | Disease Indication | Mechanism of Action | Clinical / Preclinical Examples |
| Penicillin-Binding Proteins (PBP1b) | Bacterial Infections | Reversible covalent labeling of the catalytic Ser/Lys dyad, disrupting cell wall biosynthesis[5]. | Experimental PBP1b inhibitors[3] |
| Proteasome (20S subunit) | Multiple Myeloma | Tetrahedral boronate adduct formation with the catalytic N-terminal threonine[4]. | Bortezomib, Ixazomib[8] |
| SOS1 (Son of Sevenless 1) | KRAS-Mutant Cancers | Modulation of guanine nucleotide exchange factors to prevent GTP binding to RAS[9]. | Preclinical SOS1 modulators[9] |
| PCSK9 | Hypercholesterolemia | Small molecule modulation to prevent LDLR degradation, normalizing LDL-C levels[6]. | Preclinical PCSK9 inhibitors[6] |
References
- Indofine Chemical Company (n.d.). AMINOMETHYLBORONIC ACID PINACOL ESTER HYDROCHLORIDE | 298689-75-5.
- Apollo Scientific (n.d.). 298689-75-5 Cas No. | Aminomethylboronic acid pinacol ester hydrochloride.
- CymitQuimica (n.d.). CAS: 298689-75-5.
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Al-Omari, M. K., et al. (2024). Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents. Journal of Enzyme Inhibition and Medicinal Chemistry. Taylor & Francis. DOI:
- Revolution Medicines, Inc. (2020). Bicyclic heterocyclyl compounds and uses thereof (WO2020180770A1). Google Patents.
- Unknown Inventor (2014). Small molecule modulators of pcsk9 and methods of use thereof (WO2014139008A1). Google Patents.
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Zhao, Z., et al. (2023). Key advances in the development of reversible covalent inhibitors. National Center for Biotechnology Information (PMC). Retrieved from[Link]
Sources
- 1. AMINOMETHYLBORONIC ACID PINACOL ESTER HYDROCHLORIDE | 298689-75-5 | INDOFINE Chemical Company [indofinechemical.com]
- 2. 298689-75-5 Cas No. | Aminomethylboronic acid pinacol ester hydrochloride | Apollo [store.apolloscientific.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. Key advances in the development of reversible covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2014139008A1 - Small molecule modulators of pcsk9 and methods of use thereof - Google Patents [patents.google.com]
- 7. CAS: 298689-75-5 | CymitQuimica [cymitquimica.com]
- 8. tandfonline.com [tandfonline.com]
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